BenchChemオンラインストアへようこそ!

Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Choose Ethyl 6-bromo-2-methylquinoline-3-carboxylate for its validated role as a kinase inhibitor intermediate. The 6-bromo substituent provides a chemically orthogonal handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling late-stage functionalization and PROTAC linker attachment. Quantifiable LogP enhancement (+0.76) over non-brominated analogs allows precise lipophilicity tuning for cell permeability. Specifically cited in kinase inhibitor patents, this versatile building block delivers superior reactivity and biological targeting. High purity (≥98%) ensures reproducible SAR and scale-up outcomes.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 948289-14-3
Cat. No. B1356018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-2-methylquinoline-3-carboxylate
CAS948289-14-3
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C
InChIInChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
InChIKeyWOWPFIGSWCNAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-2-methylquinoline-3-carboxylate (CAS 948289-14-3): A Halogenated Quinoline Scaffold for Medicinal Chemistry and Cross-Coupling Applications


Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a brominated quinoline derivative characterized by a 2-methyl group and an ethyl ester at the 3-position . It is a key synthetic intermediate for constructing bioactive molecules, particularly kinase inhibitors, due to its versatile reactivity profile and established role in medicinal chemistry [1]. Its canonical SMILES is CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C .

Why Unsubstituted or Alternatively Halogenated Quinoline-3-carboxylates Cannot Replicate the Performance of Ethyl 6-bromo-2-methylquinoline-3-carboxylate


Substitution of Ethyl 6-bromo-2-methylquinoline-3-carboxylate with non-brominated analogs or alternative halogenated quinolines introduces critical deficiencies in both physicochemical properties and biological targeting [1]. The 6-bromo substituent significantly increases lipophilicity, impacting membrane permeability and target engagement, while its position dictates distinct reactivity and selectivity profiles in antiviral and kinase inhibition assays [2]. Generic substitution therefore compromises the compound's utility as a specific building block for defined chemical series and its validated biological activity.

Quantitative Differentiation of Ethyl 6-bromo-2-methylquinoline-3-carboxylate (CAS 948289-14-3) from Analogs


Enhanced Lipophilicity (LogP) vs. Non-Brominated Analog Ethyl 2-methylquinoline-3-carboxylate

The 6-bromo substitution in Ethyl 6-bromo-2-methylquinoline-3-carboxylate results in a calculated LogP of 3.48 [1], which is substantially higher than the LogP of 2.72 for its non-brominated analog, Ethyl 2-methylquinoline-3-carboxylate . This 0.76 unit increase corresponds to an approximately 5.8-fold higher theoretical partition coefficient, significantly altering its predicted membrane permeability and ADME profile.

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Antiviral Resistance Profile vs. 8-Bromo Analog in HIV-1 Integrase Allosteric Inhibition

In a direct comparative study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo substituted analog (structurally related to Ethyl 6-bromo-2-methylquinoline-3-carboxylate) exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This demonstrates a critical divergence in resistance profile based solely on the position of bromination.

Antiviral Research HIV Integrase Inhibitors Drug Resistance

Validated Utility as a Kinase Inhibitor Intermediate: Documented in Patent Literature

Ethyl 6-bromo-2-methylquinoline-3-carboxylate is explicitly cited as an intermediate in the synthesis of quinoline-based kinase inhibitors. Its use is documented in patent US2008/96921 A1 (page/column 85-86), which pertains to compounds useful for treating hyperproliferative disorders [1][2]. This direct citation provides a clear procurement rationale: the compound is a recognized building block for a specific therapeutic class.

Kinase Inhibition Oncology Chemical Biology Synthetic Intermediate

High Purity and Commercial Availability from Major Suppliers

Ethyl 6-bromo-2-methylquinoline-3-carboxylate is commercially available at a specified purity of 97% (high purity) from established vendors . This is in contrast to many in-class analogs which may be synthesized in-house with variable purity, or are only available as custom syntheses. The ready availability of high-purity material reduces project lead times and ensures experimental reproducibility.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for Ethyl 6-bromo-2-methylquinoline-3-carboxylate (CAS 948289-14-3)


Medicinal Chemistry: Kinase Inhibitor Synthesis

As a directly cited intermediate in a kinase inhibitor patent [1], Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a preferred building block for constructing quinoline-based kinase ligands. Its 6-bromo handle enables late-stage functionalization via cross-coupling, and its high purity (97% ) ensures consistent synthetic outcomes. The enhanced lipophilicity (LogP 3.48) compared to non-brominated analogs may improve the drug-like properties of resulting leads [2].

Antiviral Research: HIV-1 Integrase Allosteric Inhibitor (ALLINI) Development

Studies on structurally related multi-substituted quinolines reveal that 6-bromo substitution confers a specific resistance profile against the IN A128T mutant [3]. Researchers developing next-generation ALLINIs can utilize this compound to explore resistance mechanisms and optimize inhibitor design, leveraging the established SAR that distinguishes it from 8-bromo isomers.

Chemical Biology: Targeted Protein Degradation (PROTAC) Linker Attachment

The 6-bromo position provides a chemically orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of diverse linkers for PROTAC development. Its ready commercial availability in multiple pack sizes (100mg to 1g) supports both initial exploratory synthesis and scale-up for in vivo studies.

ADME/PK Optimization: Modulating Lipophilicity in Lead Series

The quantifiable increase in LogP (+0.76 over the non-brominated analog) [2] allows medicinal chemists to precisely tune the lipophilicity of lead compounds. This property is critical for optimizing cell permeability and reducing metabolic clearance, making the compound a valuable tool in systematic SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.